molecular formula C5H13BSi B14509287 Pubchem_23588773 CAS No. 64212-28-8

Pubchem_23588773

Cat. No.: B14509287
CAS No.: 64212-28-8
M. Wt: 112.06 g/mol
InChI Key: QCTRVHCNASQQEI-UHFFFAOYSA-N
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Description

PubChem Compound ID (CID) 23588773 is a unique chemical structure archived in the PubChem Compound database, which aggregates standardized chemical information from diverse sources, including academic publications, patents, and bioassay repositories . As part of PubChem’s mission to provide free and accessible chemical data, CID 23588773 is associated with metadata such as molecular formulas, structural descriptors (e.g., SMILES, InChI), and cross-references to biological assays (AIDs), literature (PubMed IDs), and related substances .

The compound’s structural identity is derived from the PubChem Substance database, where raw data from contributors are standardized to eliminate redundancies and ensure consistency . CID 23588773 may have synonyms, trade names, or registry numbers (e.g., CAS numbers) linked to its chemical structure, which are accessible via the Compound Summary page . If the compound meets PubChem3D criteria (≤50 non-hydrogen atoms, ≤15 rotatable bonds, etc.), it also has computationally generated 3-D conformers for shape-based analyses .

Properties

CAS No.

64212-28-8

Molecular Formula

C5H13BSi

Molecular Weight

112.06 g/mol

InChI

InChI=1S/C5H13BSi/c1-7(2,3)5-4-6/h4-5H2,1-3H3

InChI Key

QCTRVHCNASQQEI-UHFFFAOYSA-N

Canonical SMILES

[B]CC[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Tributyltin hydride can be synthesized through several methods:

Chemical Reactions Analysis

Tributyltin hydride undergoes various types of chemical reactions:

Mechanism of Action

Tributyltin hydride exerts its effects primarily through radical mechanisms. The radical Bu₃Sn• abstracts a hydrogen atom from another equivalent of tributyltin hydride, propagating the chain reaction . This mechanism is utilized in various organic synthesis reactions to achieve desired transformations.

Comparison with Similar Compounds

2-D Similarity: Scaffold-Based Analogs

2-D similarity searches compare molecular fingerprints (e.g., substructure patterns) to identify compounds with shared scaffolds or functional groups. For CID 23588773, this method retrieves analogs with high topological overlap, such as derivatives with minor substitutions or stereochemical variations.

Example 2-D Neighbors (Hypothetical Data):

CID Similarity Score Key Structural Features Bioassay Activities (AIDs)
23588773 N/A Core: Benzodiazepine scaffold AID: 5040 (IC₅₀ = 10 nM)
24681012 0.92 Benzodiazepine with –Cl substitution AID: 5040 (IC₅₀ = 8 nM)
35792468 0.85 Benzodiazepine with –CH₃ substitution AID: 6789 (EC₅₀ = 15 nM)

Note: Higher similarity scores (0–1 range) indicate greater structural overlap .

3-D Similarity: Shape-Based Analogs

For CID 23588773, this method may retrieve non-congeneric molecules that share pharmacophoric features critical for target interaction.

Example 3-D Neighbors (Hypothetical Data):

CID Similarity Score Key Structural Features Bioassay Activities (AIDs)
23588773 N/A Core: Benzodiazepine scaffold AID: 5040 (IC₅₀ = 10 nM)
13579246 0.78 Indole-based scaffold AID: 5040 (IC₅₀ = 12 nM)
98765432 0.65 Pyridine derivative AID: 4321 (EC₅₀ = 20 nM)

Comparative Analysis of 2-D vs. 3-D Neighbors

A study by Kim et al. (2016) demonstrated that only ~20% of compounds overlap between 2-D and 3-D similarity lists for a given query, highlighting their complementary nature . For example:

  • 2-D neighbors are ideal for lead optimization (e.g., modifying substituents on a shared scaffold).
  • 3-D neighbors enable scaffold-hopping strategies in drug discovery, identifying novel chemotypes with similar bioactivity .

Bioactivity Correlation

CID 23588773 and its analogs can be cross-referenced with PubChem BioAssay data to identify structure-activity relationships (SAR). For instance, if CID 24681012 (2-D neighbor) shows enhanced potency in assay AID 5040, this suggests that halogen substitution improves target binding .

Literature Associations

PubMed articles linked to CID 23588773 and its analogs provide context for their biological roles. For example, a 2023 study might cite CID 23588773 as a serotonin receptor modulator, while its 3-D neighbor (CID 13579246) is reported in a 2024 patent as a kinase inhibitor .

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